Nitrogenistein

Endocrinology Reporter Gene Assays Estrogen Receptor Signaling

Researchers probing HNF4α-driven hepatic metabolism often face confounding estrogen receptor (ER) crosstalk when using genistein. Nitrogenistein (NOHF) resolves this: it is a selective AMPK activator that triggers HNF4α protein degradation-a mechanism absent in genistein-while exhibiting 10- to 100-fold lower ER activation in reporter gene assays. • Dual mechanism: Suppresses HNF4α transcriptional activity and stimulates its degradation via AMPK activation • Minimal ER background: Enables confident attribution of metabolic phenotypes to AMPK/HNF4α signaling without ER interference • Reliable supply: Available in mg to g quantities with batch-specific CoA; shipped globally for R&D use only

Molecular Formula C15H9NO5
Molecular Weight 283.23 g/mol
CAS No. 39679-60-2
Cat. No. B014341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrogenistein
CAS39679-60-2
Synonyms4’-Nitro-6-hydroxyflavone;  6-Hydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one; 
Molecular FormulaC15H9NO5
Molecular Weight283.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-]
InChIInChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H
InChIKeyGKCGOBHFOXZJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrogenistein (CAS 39679-60-2) Procurement Guide: Core Specifications and Chemical Identity


Nitrogenistein (CAS 39679-60-2), also referred to as 4'-Nitro-6-hydroxyflavone or NOHF, is a synthetic flavonoid derivative with the molecular formula C₁₅H₉NO₅ and a molecular weight of 283.23 g/mol. It is structurally characterized by a 4'-nitro substitution on the isoflavone backbone, which distinguishes it from its parent compound, genistein [1]. This compound is primarily utilized as a research tool for probing the AMPK-HNF4α signaling axis and for studies related to estrogen receptor biology, where its modified activity profile is of specific interest [2].

Why Generic Substitution of Nitrogenistein with Other Isoflavones (e.g., Genistein) is Scientifically Unjustified


The procurement of Nitrogenistein (NOHF) for research purposes cannot be satisfied by substituting it with its parent isoflavone, genistein, or other closely related analogs. While genistein is a promiscuous kinase inhibitor and phytoestrogen, NOHF's 4'-nitro group confers a distinct and verifiable shift in biological activity. Primary research demonstrates that NOHF functions as an AMPK activator that specifically triggers the degradation of the transcription factor HNF4α, a mechanism not observed for genistein [1]. Furthermore, direct comparative data from reporter gene assays show that NOHF exhibits a 10- to 100-fold lower activation of the estrogen receptor (ER) compared to genistein, effectively decoupling its ER-mediated effects from other signaling pathways . These quantitative and mechanistic differences make the compounds non-interchangeable in applications targeting HNF4α regulation, metabolic signaling, or experiments requiring minimal ER background activity.

Nitrogenistein (NOHF) Quantitative Differentiation Evidence Against Analogs and In-Class Comparators


Direct Comparison of Estrogen Receptor (ER) Activation: NOHF Exhibits 10- to 100-Fold Lower Agonism Than Genistein

In a direct head-to-head comparison using a luciferase reporter gene assay in COS cells, both chloro- and nitrogenistein demonstrated 1-2 orders of magnitude lower estrogen receptor activation compared to the parent compound, genistein .

Endocrinology Reporter Gene Assays Estrogen Receptor Signaling

Unique Mechanism: NOHF Induces HNF4α Protein Degradation via AMPK Activation, an Effect Not Shared by Genistein

Research demonstrates that 4'-nitro-6-hydroxyflavone (NOHF) suppresses the transcriptional activity of Hepatocyte Nuclear Factor 4 alpha (HNF4α) by accelerating the degradation of the HNF4α protein. This effect is mediated through the activation of AMP-activated protein kinase (AMPK) [1]. Knockdown of AMPK was shown to diminish the effect of NOHF, confirming the pathway dependence [1]. This mechanism is distinct from that of genistein, which does not induce HNF4α degradation.

Metabolic Regulation Transcriptional Control AMPK Signaling

Physicochemical Differentiation: NOHF Possesses a High Melting Point and Distinct LogP Compared to Genistein

The introduction of the 4'-nitro group in Nitrogenistein results in significant changes to its physicochemical profile. The compound exhibits a high melting point of 320-325°C and a calculated LogP of approximately 3.4 [1]. In contrast, genistein has a melting point of 297-298°C and a LogP of ~2.8-3.1 [2].

Medicinal Chemistry Formulation Science ADME Properties

Nitrogenistein (CAS 39679-60-2): Validated Research Application Scenarios Based on Quantitative Evidence


Elucidating HNF4α-Dependent Gene Regulation and Protein Stability

Nitrogenistein is the optimal chemical probe for studies investigating the role of Hepatocyte Nuclear Factor 4 alpha (HNF4α) in hepatic metabolism. Unlike other flavonoids, it provides a unique dual mechanism of action: it suppresses HNF4α transcriptional activity and actively stimulates its degradation via AMPK activation [1]. This allows researchers to study both the acute and long-term consequences of HNF4α loss-of-function, such as the downregulation of target genes like MTP, in models of hyperlipidemia and metabolic syndrome.

Investigating AMPK-Dependent Pathways with Minimal Estrogenic Interference

For research into AMPK signaling in hormone-sensitive tissues (e.g., breast cancer cell lines, reproductive tissues), Nitrogenistein offers a clear advantage over the commonly used analog genistein. Quantitative evidence shows it is a 10- to 100-fold weaker estrogen receptor activator . This property allows scientists to attribute observed biological effects (e.g., cell cycle arrest, metabolic changes) with greater confidence to the AMPK pathway, rather than to the confounding influence of estrogen receptor signaling.

Structure-Activity Relationship (SAR) Studies on Isoflavone Derivatives

Nitrogenistein serves as a critical comparator compound in medicinal chemistry and SAR studies. Its distinct physicochemical properties (elevated melting point and increased LogP ) and shifted biological profile, resulting solely from the 4'-nitro modification, provide a benchmark for understanding how specific substitutions alter the pharmacokinetic and pharmacodynamic behavior of the isoflavone scaffold. This is essential for the rational design of novel flavonoid-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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